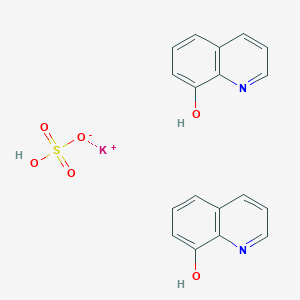

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(8-hydroxyquinolyl) compounds involves various chemical processes, aiming to achieve specific molecular structures with desired properties. For instance, the synthesis of related bis(8-hydroxyquinoline) compounds like Bis(2-methyl-8-hydroxyquinoline) Gallium Chloride (GaMq2Cl) has been reported, where it was characterized by X-ray crystallography, indicating a method that could potentially be adapted for the synthesis of bis(8-hydroxyquinolyl) sulphate, monopotassium salt (Liu-qing Chen et al., 2011).

Molecular Structure Analysis

The molecular structure of bis(8-hydroxyquinolyl) compounds is often analyzed using techniques like X-ray diffraction, providing detailed insights into their crystalline structure and atomic arrangement. For example, studies on bis(8-hydroxyquinolinium) tetrachlorocadmate(II) reveal its crystallization in a monoclinic space group, indicating the complex nature of such compounds' molecular arrangements (W. Amamou et al., 2015).

Chemical Reactions and Properties

Research has also explored the chemical reactions and properties of bis(8-hydroxyquinolyl) compounds, focusing on their behavior in different chemical environments. The hydrolysis of bis(8-hydroxyquinoline) phosphate in the absence and presence of metal ions provides insights into the reactivity of these compounds under various conditions, highlighting their potential for diverse chemical applications (K. Browne & T. C. Bruice, 1992).

Physical Properties Analysis

The physical properties of bis(8-hydroxyquinolyl) sulphate, monopotassium salt, such as its thermal stability, solubility, and fluorescence, are crucial for its application in different fields. Studies on related compounds demonstrate these properties, providing a foundation for understanding the physical characteristics of the target compound (Liu-qing Chen et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various substances, play a significant role in the application of bis(8-hydroxyquinolyl) sulphate, monopotassium salt. Research on similar compounds offers insights into their chemical behavior, contributing to the broader understanding of how such compounds can be utilized effectively (K. Browne & T. C. Bruice, 1992).

Scientific Research Applications

Catalytic Applications and Synthesis

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt, and related 8-hydroxyquinoline derivatives are utilized in the synthesis and catalysis of organic compounds. Group 8 half-sandwich complexes containing non-heteroatom stabilized α, β-unsaturated alkylidene and cumulenylidene groups demonstrate significant catalytic activity, indicating the potential utility of 8-hydroxyquinoline derivatives in facilitating various chemical transformations (Cadierno, Gamasa, & Gimeno, 2004).

Medicinal Chemistry

In medicinal chemistry, 8-hydroxyquinoline and its derivatives have shown significant biological activities, making them potent candidates for the development of drugs targeting cancer, HIV, neurodegenerative disorders, and more. Their metal chelation properties are particularly notable, offering a pathway for therapeutic applications (Gupta, Luxami, & Paul, 2021).

Environmental Science

Research into bisphenol A (BPA) and its alternatives, including studies on compounds like Bis(8-hydroxyquinolyl) sulphate, monopotassium salt, emphasizes the need for safer, less toxic materials in consumer products. Investigations into the reproductive toxicity, endocrine disruption, and carcinogenicity of such compounds highlight the environmental and health impacts of widely used industrial chemicals (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Materials Science

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices often utilizes 8-hydroxyquinoline derivatives, including Bis(8-hydroxyquinolyl) sulphate, monopotassium salt, for their electronic and photophysical properties. The synthesis and application of BODIPY-based materials, which are related to 8-hydroxyquinoline structures, for OLEDs, demonstrate the material science applications of these compounds (Squeo & Pasini, 2020).

properties

CAS RN |

15077-57-3 |

|---|---|

Product Name |

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt |

Molecular Formula |

C9H7NO.K.HO4S |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

potassium;hydrogen sulfate;quinolin-8-ol |

InChI |

InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |

InChI Key |

UBNZCPOURPEUMB-UHFFFAOYSA-M |

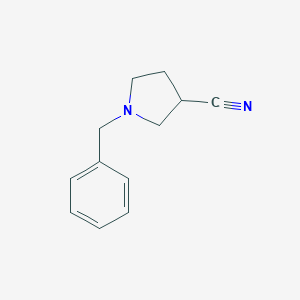

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Other CAS RN |

15077-57-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.